Ethyl 4-bromo-2,3-dimethylbenzoate
Description
Ethyl 4-bromo-2,3-dimethylbenzoate (CAS: 1243389-08-3) is a brominated aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the 4-position and methyl groups at the 2- and 3-positions, esterified with an ethyl group. Its molecular formula is C₁₁H₁₃BrO₂, and it has a molecular weight of 257.13 g/mol. This compound is utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals due to its reactive bromine substituent .
Properties
IUPAC Name |
ethyl 4-bromo-2,3-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-4-14-11(13)9-5-6-10(12)8(3)7(9)2/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENASFHZCMLMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers
Ethyl 4-bromo-2,3-dimethylbenzoate has several positional isomers, differing in the arrangement of substituents on the benzene ring:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Similarity Score |
|---|---|---|---|---|
| Ethyl 5-bromo-2,4-dimethylbenzoate | 1804403-79-9 | C₁₁H₁₃BrO₂ | 5-Br, 2,4-CH₃ | 1.00 |
| Ethyl 2-bromo-6-methylbenzoate | 127413-58-5 | C₁₀H₁₁BrO₂ | 2-Br, 6-CH₃ | 0.96 |
- Key Differences :
- Reactivity : The bromine position influences reactivity in substitution reactions. For example, bromine at the 4-position (para to the ester group) may exhibit distinct electronic effects compared to bromine at the 5-position (meta) .
- Crystallinity : Positional isomers often differ in melting points due to variations in molecular packing, though specific data are unavailable in the provided evidence.
Methyl vs. Ethyl Esters
Replacing the ethyl group with a methyl ester reduces molecular weight and alters solubility:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|
| Mthis compound | 6021-32-5 | C₁₀H₁₁BrO₂ | 243.10 | 95% |
| Methyl 4-bromo-2,6-dimethylbenzoate | 90841-46-6 | C₁₀H₁₁BrO₂ | 243.10 | 97% |
Halogenated Derivatives with Additional Substituents
Fluorine introduction significantly modifies electronic properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| Ethyl 4-bromo-2,3,6-trifluorobenzoate | 773139-40-5 | C₇H₁₁BrO₄ | 239.06 | 4-Br, 2,3,6-F |
- Discrepancy Note: The molecular formula provided (C₇H₁₁BrO₄) conflicts with the compound’s name, which implies three fluorine atoms. This may indicate an error in the reported data .
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